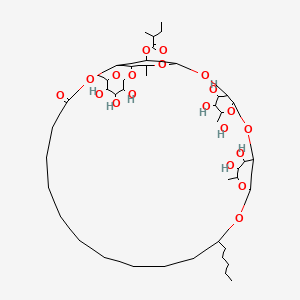![molecular formula C25H16N2O6S B1680953 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide CAS No. 305374-42-9](/img/structure/B1680953.png)
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Overview
Description
The molecule “3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains a 1,3-dioxobenzo isoquinolin-2 (3H)-yl group, which is present in numerous biologically active compounds.
Molecular Structure Analysis
The molecule satisfies Lipinski’s rule of five, a set of criteria commonly used in drug discovery to predict good oral bioavailability.Chemical Reactions Analysis
The benzo[de]isoquinoline-1,3-dione system and its derivatives exhibit properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The central cyclohexane ring of the compound adopts a chair conformation . In the crystal, molecules are linked by O—H O, C—H O and C—H N hydrogen bonds, forming layers parallel to (100). These layers are linked by weak C—H interactions and van der Waals forces .
Hirshfeld Surface Analysis
Hirshfeld surface analysis of the compound indicates that the contributions from the most prevalent interactions are H H (41.2% contribution), C H/H C (20.3%), O H/ H O (17.8%) and N H/H N (10.6%) .
Organic Synthesis
Functionalized derivatives of carbo- and heterocyclic compounds are of great interest in the fields of organic synthesis . In particular, -dicarbonyl compounds are important chemical substrates for the construction of various classes of organic compounds .
Catalysis
The compound could potentially be used in catalysis, as functionalized derivatives of carbo- and heterocyclic compounds are known to be useful in this field .
Materials Science
The compound could also find applications in materials science, given the interest in functionalized derivatives of carbo- and heterocyclic compounds in this field .
Medicinal Chemistry
The compound could have potential applications in medicinal chemistry. For instance, Alrestatin ((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid), which acts as an aldose reductase inhibitor, has been developed for the treatment of secondary complications in diabetes .
properties
IUPAC Name |
3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHXPRLKWXPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)


![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)



![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)
![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)




